Didecyl phthalate is an organic compound belonging to the class of phthalate esters, characterized by its chemical formula . It is synthesized from phthalic anhydride and decanol, and it serves primarily as a plasticizer, enhancing the flexibility and durability of various polymers. Didecyl phthalate is a clear, oily liquid that exhibits low volatility and high oil solubility, making it suitable for applications in different industrial processes .
DDP is classified as a reproductive toxicant by the European Union and California Proposition 65 due to potential developmental and hormonal effects [, ]. Studies suggest DDP exposure might disrupt hormone function and fetal development []. However, the exact mechanisms and human health risks require further investigation.
DDP is combustible and can release hazardous fumes when burned [].
DDP can react with strong acids or bases, causing decomposition [].
The biological activity of didecyl phthalate has been a subject of study due to its potential health effects. Research indicates that it may cause skin reactions such as non-allergic contact dermatitis upon exposure . Moreover, its biodegradability has been assessed; didecyl phthalate showed approximately 10% biodegradation after 15 days in a domestic wastewater environment . This suggests that while it is somewhat persistent in the environment, it does undergo some degree of microbial degradation.
Didecyl phthalate is synthesized through an acid-catalyzed reaction between phthalic anhydride and decanol. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the ester bond. The general reaction can be summarized as follows:
This method allows for the production of didecyl phthalate in significant quantities for industrial applications .
Didecyl phthalate finds extensive use as a plasticizer in various industries. Its primary applications include:
The compound's properties make it suitable for applications requiring low volatility and high solubility in oils .
Studies on the interactions of didecyl phthalate with biological systems have highlighted its potential endocrine-disrupting effects, similar to other phthalates. Its interaction with cellular membranes and proteins can lead to alterations in normal biological functions, prompting ongoing research into its safety profile and regulatory status .
Didecyl phthalate shares structural similarities with several other phthalates, each exhibiting unique properties and applications. Below is a comparison table highlighting some similar compounds:
Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
Diethyl Phthalate | 222.24 | Commonly used in cosmetics; less hydrophobic | |
Di-n-hexyl Phthalate | 334.45 | Higher molecular weight; used in industrial applications | |
Butyl Benzyl Phthalate | 312.36 | Known for reproductive toxicity concerns | |
Diundecyl Phthalate | 466.70 | Larger alkyl group; different solubility properties |
Didecyl phthalate's unique feature lies in its longer carbon chain compared to many other common phthalates, which enhances its oil solubility and makes it particularly effective as a plasticizer in flexible materials .
Didecyl phthalate exhibits the molecular formula C₂₈H₄₆O₄ with a molecular weight of 446.66-446.67 g/mol [1] [2] [3]. The compound belongs to the phthalate ester family and is systematically named as didecyl benzene-1,2-dicarboxylate according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The Chemical Abstracts Service registry number 84-77-5 uniquely identifies this compound [1] [2].
The molecular structure consists of a central benzene ring bearing two carboxylate groups in the ortho (1,2) position, each esterified with a decyl alcohol moiety [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC, illustrating the symmetric arrangement of the two decyl ester chains attached to the phthalic acid backbone [4] [5].
Commercial didecyl phthalate preparations typically consist of mixtures of structural isomers rather than pure compounds with linear decyl chains [3]. Industrial products commonly contain branched chain isomers, as exemplified by diisodecyl phthalate (CAS 26761-40-0), which represents a mixture of branched chain isomers with predominantly ten-carbon side chains [6] [7]. This isomeric variation arises from the production process, where phthalic anhydride undergoes esterification with decyl alcohol mixtures containing both linear and branched decanol isomers [3].
The stereochemical considerations primarily involve the conformational flexibility of the decyl chains rather than traditional stereoisomerism. The long aliphatic chains can adopt various conformations, influencing the overall molecular geometry and physical properties. The InChI Key PGIBJVOPLXHHGS-UHFFFAOYSA-N indicates no stereogenic centers in the molecule, confirming the absence of optical isomerism [1] [4].
Didecyl phthalate demonstrates notable thermal stability characteristics that distinguish it from lower molecular weight phthalate esters. The compound maintains a liquid state at room temperature with a melting point of 4°C, indicating its predominantly amorphous nature at ambient conditions [3] [8]. The boiling point varies significantly with pressure, ranging from 261°C at 5 mmHg to 454-455°C at atmospheric pressure [3] [8] [9].
The thermal decomposition behavior of didecyl phthalate follows the general pattern observed for phthalate esters, with decomposition onset occurring in the temperature range of 525-575 K (252-302°C) [10]. This decomposition temperature range positions didecyl phthalate among the more thermally stable phthalate plasticizers, making it suitable for high-temperature processing applications.
For gas chromatography applications, didecyl phthalate exhibits a maximum use temperature of 150°C as a stationary phase [11]. This operational limit reflects the balance between thermal stability and acceptable vapor pressure for analytical applications. The compound demonstrates significantly reduced volatility compared to dioctyl phthalate, with volatility approximately one-quarter that of dioctyl phthalate [11].
The thermal degradation pathway of phthalate esters, including didecyl phthalate, typically involves the initial loss of ester side chains through hydrolysis or pyrolysis, followed by the formation of phthalic acid or phthalic anhydride [12] [13]. The presence of longer alkyl chains in didecyl phthalate contributes to its enhanced thermal stability compared to shorter-chain phthalates.
Phase transition characteristics include a flash point of 232°C, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [3] [8]. This relatively high flash point contributes to the safety profile of didecyl phthalate during processing and handling operations.
The solubility characteristics of didecyl phthalate reflect its predominantly hydrophobic nature, with water solubility limited to 0.33 mg/L at 24°C [3] [14] [15]. This low aqueous solubility is consistent with the compound's high molecular weight and extensive hydrophobic alkyl chain structure.
In contrast to its poor water solubility, didecyl phthalate demonstrates good solubility in various organic solvents, including alcohol, ether, acetone, and chloroform [3] [14]. This selective solubility pattern facilitates its use as a plasticizer and enables efficient extraction procedures for analytical purposes.
The partition behavior of didecyl phthalate is characterized by exceptionally high octanol-water partition coefficients. The logarithm of the octanol-water partition coefficient (log Kow) is reported as 9.05 [1] [16], while another source reports log P as 10.5 [15]. These values indicate strong partitioning into the organic phase and limited bioavailability in aqueous systems.
The estimated organic carbon normalized sorption coefficient (Koc) of 2.0×10⁶ suggests that didecyl phthalate will strongly adsorb to organic matter in soil and sediment systems [1] [17]. This high Koc value indicates essentially immobile behavior in terrestrial environments, with minimal potential for groundwater contamination through leaching.
Henry's Law constant for didecyl phthalate is 2.81×10⁻⁵ atm-m³/mol [15], indicating moderate volatilization potential from aqueous surfaces. However, the vapor pressure of 1.94×10⁻⁸ to 7.89×10⁻⁹ mmHg at 25°C demonstrates that the compound exists predominantly in the particulate phase in atmospheric systems [14] [15].
The atmospheric fate of didecyl phthalate is influenced by its reaction with hydroxyl radicals, with an estimated rate constant of 2.62×10⁻¹¹ cm³/molecule-sec [15]. This translates to an atmospheric half-life of approximately 15 hours, indicating relatively rapid removal from the gas phase through photochemical degradation [1].
The synthesis of didecyl phthalate requires two primary raw materials: phthalic anhydride and decyl alcohol. Phthalic anhydride serves as the dicarboxylic acid component, while decyl alcohol functions as the esterifying agent [1] [2].
Phthalic Anhydride Production and Specifications
Phthalic anhydride is manufactured through the catalytic oxidation of ortho-xylene or naphthalene over vanadium pentoxide catalysts at elevated temperatures [3]. Industrial-grade phthalic anhydride must meet stringent specifications for successful esterification reactions. Premium quality phthalic anhydride typically exhibits a purity of at least 99.5 percent, with a crystallization point of 130.5°C minimum and a melting chromaticity number not exceeding 20 [1] [4]. The free acid mass fraction must remain below 0.20 percent to prevent unwanted side reactions during esterification [4].
The sourcing of high-quality phthalic anhydride is critical for achieving optimal conversion rates and product purity. Industrial suppliers maintain strict quality control measures, including thermal stability testing and sulfuric acid color determination to ensure consistent performance in downstream esterification processes [1] [3].
Decyl Alcohol Precursor Chemistry
Decyl alcohol, also known as 1-decanol, is a straight-chain fatty alcohol with the molecular formula C₁₀H₂₂O [5] [6]. Industrial production of decyl alcohol occurs through two primary routes: hydrogenation of decanoic acid derived from natural sources such as coconut oil and palm kernel oil, or synthetic production via the Ziegler process [5].
Commercial decyl alcohol for phthalate synthesis typically consists of isomeric mixtures rather than pure linear chains. The predominant component is often 3,5,5-trimethylhexanol or other branched decyl alcohol isomers, which influence the final properties of the resulting phthalate ester [7] [8]. The branched nature of commercial decyl alcohol contributes to the superior plasticizing properties of the final product compared to linear alkyl phthalates [9] [10].
Raw material specifications for decyl alcohol require a minimum purity of 95 percent, with controlled levels of moisture content below 0.1 percent and minimal impurities that could interfere with esterification kinetics [6] [11]. The alcohol must exhibit appropriate hydroxyl values and low color numbers to ensure high-quality final products [8] [12].
The formation of didecyl phthalate proceeds through a two-stage esterification mechanism involving initial mono-esterification followed by complete di-esterification [7] [13]. Titanium-based catalysts have emerged as the preferred choice for industrial production due to their superior activity, selectivity, and environmental compatibility compared to traditional acid catalysts [13] [14].
Titanium Alkoxide Catalysis Mechanism
Titanium alkoxides, particularly tetrabutyl titanate and tetraisopropyl titanate, function as Lewis acid catalysts through coordination and ligand exchange mechanisms [13] [15]. The catalytic cycle involves the coordination of phthalic anhydride to the titanium center, followed by nucleophilic attack by the alcohol molecule. The titanium catalyst facilitates both the opening of the anhydride ring and the subsequent esterification reaction [16] [13].
The proposed mechanism involves alkoxy ligand exchange at the titanium metal center as the crucial catalytic step [13]. This process enables the formation of intermediate titanium-alcohol complexes that enhance the electrophilicity of the carbonyl carbon atoms in phthalic anhydride, thereby accelerating the esterification reaction [15].
Kinetic studies indicate that the titanium-catalyzed esterification follows first-order kinetics with respect to acid concentration when conducted under optimal conditions [14]. The activation energy for the titanium-catalyzed process is significantly lower than that observed with traditional sulfuric acid catalysis, resulting in higher reaction rates and improved selectivity [17] [15].
Reaction Sequence and Intermediate Formation
The esterification process begins with the rapid formation of mono-decyl phthalate through the reaction of phthalic anhydride with one equivalent of decyl alcohol [7] [18]. This initial step typically occurs at temperatures between 140-150°C under nitrogen atmosphere to prevent oxidative degradation [7] [19].
The second esterification step involves the conversion of mono-decyl phthalate to the final di-ester product. This reaction requires elevated temperatures of 190-240°C and longer reaction times due to the reduced reactivity of the remaining carboxylic acid group [7] [20]. The titanium catalyst concentration typically ranges from 0.02 to 1.0 percent by weight relative to the phthalic anhydride feed [7] [14].
Water removal during the esterification process is critical for driving the equilibrium toward product formation. Continuous water removal using Dean-Stark traps or equivalent methods ensures high conversion efficiency and prevents hydrolysis of the product [7] [18].
Industrial optimization of didecyl phthalate synthesis focuses on maximizing yield, minimizing reaction time, and achieving superior product quality through careful control of reaction parameters [21]. Response surface methodology has been successfully employed to identify optimal operating conditions for large-scale production [21].
Temperature and Pressure Optimization
Reaction temperature optimization involves balancing conversion rate against product degradation and energy costs. Statistical analysis of industrial data indicates that optimal temperatures range from 210-230°C for the di-esterification step [7] [21]. Temperatures below 200°C result in incomplete conversion and extended reaction times, while temperatures exceeding 240°C promote thermal degradation and color formation [20] [22].
Pressure optimization studies demonstrate that atmospheric pressure operation provides the best compromise between conversion efficiency and equipment costs [7] [23]. Vacuum operation can reduce reaction temperatures but requires more complex equipment and may lead to alcohol loss through volatilization [23] [24].
Catalyst Loading and Substrate Ratio Optimization
Systematic optimization studies reveal that catalyst loading between 0.05-0.3 percent by weight of phthalic anhydride provides optimal performance [7] [14]. Higher catalyst concentrations do not significantly improve conversion rates but increase product coloration and purification costs [21] [20].
The molar ratio of decyl alcohol to phthalic anhydride significantly influences both conversion efficiency and product quality. Optimal ratios range from 2.5:1 to 2.7:1, providing sufficient excess alcohol to drive the equilibrium while minimizing waste and downstream separation costs [7] [21]. Higher alcohol ratios improve conversion but increase energy requirements for alcohol recovery [21].
Reaction Time and Residence Time Distribution
Industrial reactors typically operate with reaction times between 3-4 hours for complete conversion under optimal conditions [7] [21]. Longer reaction times may improve conversion marginally but increase the risk of thermal degradation and color formation [20] [22].
Continuous stirring and proper mixing are essential for maintaining uniform temperature and concentration profiles throughout the reactor volume. Poor mixing can lead to local hot spots and incomplete conversion [7] [19].
The crude didecyl phthalate product requires extensive purification to meet industrial specifications for color, acidity, and ester content [7] [25]. Multiple purification steps are typically employed in sequence to achieve the required product quality [25] [26].
Vacuum Distillation and Alcohol Recovery
Vacuum distillation represents the primary purification method for removing unreacted alcohol and low-molecular-weight impurities [7] [25]. The process operates at temperatures between 170-180°C under vacuum conditions of -0.085 to -0.095 MPa [7]. This combination of reduced temperature and pressure prevents thermal degradation while enabling efficient separation [27].
The distillation system design must accommodate the high boiling point of didecyl phthalate (261°C at 5 mmHg) while providing sufficient separation efficiency [28] [27]. Multi-stage distillation columns with appropriate packing or tray configurations ensure sharp separation between product and impurities [27].
Recovered decyl alcohol from the distillation process can be recycled to the synthesis reactor after appropriate purification, improving overall process economics [7] [29]. The alcohol recovery efficiency typically exceeds 95 percent when properly designed distillation systems are employed [27].
Steam Distillation for Volatile Impurity Removal
Steam distillation provides an effective method for removing low-boiling impurities and trace organic compounds that may affect product color or odor [7] [30]. The process operates at atmospheric pressure with temperatures around 180±5°C, using superheated steam to carry away volatile contaminants [31] [30].
The steam distillation process must be carefully controlled to prevent product loss while achieving effective impurity removal. Steam flow rates and residence times are optimized based on the specific impurity profile of the crude product [31] [32]. Modern installations often employ molecular distillation techniques for enhanced separation efficiency [32] [33].
Chemical Washing and Neutralization
Alkaline washing with sodium hydroxide solution effectively neutralizes residual acid impurities and removes catalyst residues [7] [18]. The typical washing procedure employs 5 percent sodium hydroxide solution at temperatures between 90-95°C for 1-3 hours depending on the acid value of the crude product [7] [18].
Following alkaline washing, thorough water washing removes alkaline residues and salts formed during neutralization [7] [18]. The washing process continues until the wash water pH reaches neutrality (pH 7-8), indicating complete removal of alkaline materials [7] [18].
Chromatographic Purification Methods
Advanced purification applications may employ chromatographic techniques for removing specific impurities that cannot be eliminated through conventional methods [25] [26]. Florisil column chromatography using hexane and ethyl ether mixtures provides effective separation of polar impurities [25] [26].
Alumina column chromatography offers an alternative approach for polar impurity removal, particularly when dealing with complex impurity mixtures [25] [26]. The choice between different chromatographic methods depends on the specific impurity profile and required product specifications [26] [34].
Industrial production of didecyl phthalate requires comprehensive quality control programs to ensure consistent product performance and regulatory compliance [35] [36]. Multiple analytical techniques are employed to monitor critical quality parameters throughout the production process [37] [38].
Ester Content and Purity Determination
Ester content represents the most critical quality parameter for didecyl phthalate, with industrial specifications typically requiring minimum values of 99.5 percent [18] [39]. Determination of ester content employs titrimetric methods following alkaline saponification according to ISO 1385-5 standards [39].
The saponification procedure involves heating the sample with excess potassium hydroxide solution, followed by back-titration of unreacted base to determine the total ester content [18] [39]. Modern analytical laboratories often supplement traditional titrimetric methods with gas chromatographic analysis for enhanced accuracy and specificity [38] [40].
Gas chromatography-mass spectrometry provides definitive identification and quantification of didecyl phthalate and related impurities [38] [40]. The analytical method employs temperature-programmed separation on appropriate stationary phases with detection limits typically below 0.5 parts per million [40].
Acidity and Color Specifications
Acid value determination follows standardized titrimetric procedures using phenolphthalein indicator according to ISO 1385-4 [18] [39]. Industrial specifications typically require acid values below 0.2 mg KOH per gram to ensure product stability and performance [18] [41].
Color determination employs platinum-cobalt colorimetry with specifications typically limiting color numbers to 50 or below [7] [18]. Color formation during synthesis and storage indicates the presence of degradation products or impurities that may affect end-use performance [7] [28].
Physical Property Verification
Density measurements at 20°C provide verification of product composition and purity, with typical specifications ranging from 0.96 to 0.97 g/cm³ [28] [42]. Refractive index determination offers additional confirmation of product identity and purity, with acceptable ranges between 1.478 and 1.484 [28].
Boiling point determination under vacuum conditions (261°C at 5 mmHg) provides verification of molecular weight and thermal stability [28] [27]. Moisture content analysis using Karl Fischer titration ensures specifications below 0.1 percent to prevent hydrolysis and product degradation [41].
Regulatory Compliance and Testing Standards
Industrial didecyl phthalate production must comply with various regulatory standards including ASTM D7823 for phthalate determination in plastic products [35] [36]. The standard provides validated analytical methods for detecting and quantifying phthalates at concentration levels relevant to regulatory compliance [35] [36].
International standards including ISO 1385 series provide comprehensive testing protocols for phthalate esters used in industrial applications [39]. These standards ensure consistency in analytical methods and enable reliable comparison of results between different laboratories and suppliers [43] [44].
Table 1: Synthesis and Reaction Conditions for Didecyl Phthalate | ||
---|---|---|
Parameter | Typical Range | Optimal Conditions |
Reaction Temperature | 140-240°C | 210-230°C |
Pressure Conditions | Atmospheric to -0.095 MPa | Atmospheric |
Molar Ratio (Alcohol:Anhydride) | 2.1:1 to 5.0:1 | 2.5-2.7:1 |
Catalyst Type | Titanium alkoxides | Tetrabutyl titanate |
Catalyst Amount | 0.02-1% by weight | 0.05-0.3% |
Reaction Time | 0.5-6 hours | 3-4 hours |
Table 2: Post-Synthesis Purification Techniques | |||
---|---|---|---|
Method | Operating Conditions | Purpose | Efficiency |
Vacuum Distillation | 170-180°C, -0.085 to -0.095 MPa | Remove unreacted alcohol | >99% purity achievable |
Steam Distillation | 180±5°C, atmospheric pressure | Remove low-boiling impurities | Removes volatiles effectively |
Alkaline Washing | 5% NaOH, 90-95°C, 1-3 hours | Neutralize acidic impurities | Reduces acid value to <0.1 |
Water Washing | 90-95°C, pH 7-8 | Remove alkaline residues | pH neutralization |
Table 3: Quality Control Specifications and Standards | |||
---|---|---|---|
Parameter | Specification | Test Method | Standard Reference |
Ester Content | ≥99.5% | Titrimetric after saponification | ISO 1385-5 |
Acid Value | ≤0.2 mg KOH/g | Titrimetric with phenolphthalein | ISO 1385-4 |
Color (Pt-Co) | ≤50 | Platinum-cobalt colorimetry | ISO 1385-2 |
Saponification Value | 250-260 mg KOH/g | Alkaline hydrolysis | ISO 1385-5 |
Density at 20°C | 0.96-0.97 g/cm³ | Pycnometry | ASTM D1475 |
Refractive Index | 1.478-1.484 | Refractometry | ASTM D1218 |